

Spectroscopic Profile of 3-(Dimethylamino)propiophenone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-(Dimethylamino)propiophenone**

Cat. No.: **B1583344**

[Get Quote](#)

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **3-(Dimethylamino)propiophenone**, a key intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of its hydrochloride salt, offering not just the data itself, but the underlying structural correlations and experimental considerations.

Introduction: The Structural Significance of 3-(Dimethylamino)propiophenone

3-(Dimethylamino)propiophenone, often utilized as its more stable hydrochloride salt (CAS 879-72-1), is a versatile organic compound.^{[1][2][3]} Its structure, featuring a propiophenone backbone with a dimethylamino group at the beta position, makes it a valuable precursor in the synthesis of various pharmaceutical agents.^[1] A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and quality control in synthetic and medicinal chemistry applications. This guide will dissect the ^1H NMR, ^{13}C NMR, IR, and MS data to provide a holistic view of the molecule's spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The analysis of the ^1H and ^{13}C NMR spectra of **3-(Dimethylamino)propiophenone** hydrochloride in a deuterated solvent like DMSO-d₆ provides a detailed map of the proton and carbon environments within the molecule.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **3-(Dimethylamino)propiophenone** hydrochloride reveals distinct signals corresponding to the aromatic and aliphatic protons. The electron-withdrawing effect of the carbonyl group and the protonated dimethylamino group significantly influences the chemical shifts of adjacent protons.

Table 1: ^1H NMR Spectral Data of **3-(Dimethylamino)propiophenone** Hydrochloride in DMSO-d₆

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.03	Multiplet	2H	Aromatic Protons (ortho to C=O)
~7.69	Multiplet	1H	Aromatic Proton (para to C=O)
~7.58	Multiplet	2H	Aromatic Protons (meta to C=O)
~3.69	Triplet	2H	-CH ₂ - (alpha to C=O)
~3.42	Triplet	2H	-CH ₂ - (alpha to N)
~2.82	Singlet	6H	-N(CH ₃) ₂
~11.1	Broad Singlet	1H	N-H ⁺

Expert Interpretation: The downfield chemical shifts of the aromatic protons are characteristic of a phenyl ketone. The protons ortho to the carbonyl group are the most deshielded due to the anisotropic effect of the C=O bond. The methylene protons adjacent to the carbonyl group appear as a triplet, coupled to the neighboring methylene group. Similarly, the methylene

protons adjacent to the positively charged nitrogen atom are also shifted downfield and present as a triplet. The six protons of the two methyl groups on the nitrogen appear as a sharp singlet, indicating their chemical equivalence. The broad singlet at approximately 11.1 ppm is indicative of the acidic proton on the tertiary amine, a characteristic feature of the hydrochloride salt in DMSO-d₆.

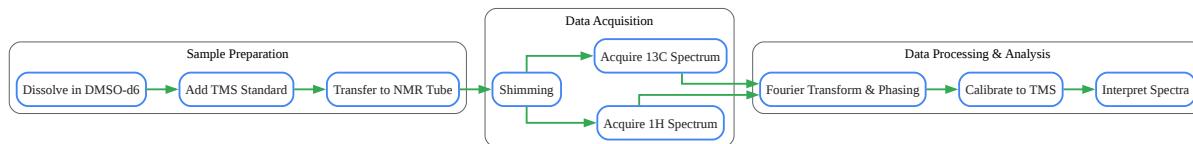
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in **3-(Dimethylamino)propiophenone** hydrochloride gives rise to a distinct signal.

Table 2: ¹³C NMR Spectral Data of **3-(Dimethylamino)propiophenone** Hydrochloride

Chemical Shift (δ) ppm	Assignment
~197.8	C=O
~136.2	Aromatic C (quaternary)
~134.1	Aromatic CH (para)
~129.2	Aromatic CH (meta)
~128.4	Aromatic CH (ortho)
~51.5	-CH ₂ - (alpha to N)
~42.3	-N(CH ₃) ₂
~33.8	-CH ₂ - (alpha to C=O)

Expert Interpretation: The carbonyl carbon resonates significantly downfield, which is typical for ketones. The aromatic carbons show a range of chemical shifts, with the quaternary carbon attached to the propanone chain being the most deshielded among the sp² carbons. The aliphatic carbons are found in the upfield region of the spectrum, with their chemical shifts influenced by the proximity to the electronegative nitrogen and oxygen atoms.


Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Step-by-Step Methodology:

- **Sample Preparation:** Accurately weigh 10-20 mg of **3-(Dimethylamino)propiophenone hydrochloride** and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a polar aprotic solvent is essential for dissolving the hydrochloride salt.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- **NMR Tube:** Transfer the solution to a clean, dry 5 mm NMR tube.
- **Spectrometer Setup:** Place the NMR tube in the spectrometer. Ensure the instrument is properly shimmed to achieve a homogeneous magnetic field, which is critical for high-resolution spectra.
- **¹H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Co-adding 16-32 scans is usually sufficient to obtain a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A longer acquisition time and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance of the ¹³C isotope.
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shift scale using the TMS signal.

Workflow for NMR Analysis

[Click to download full resolution via product page](#)

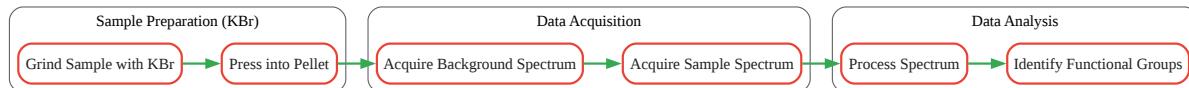
Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of **3-(Dimethylamino)propiophenone** hydrochloride will exhibit characteristic absorption bands for the carbonyl group, aromatic ring, and the ammonium salt.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group
~3000-2700	Broad, Strong	N-H ⁺ stretch (Ammonium salt)
~1685	Strong	C=O stretch (Aryl ketone)
~1600, ~1450	Medium to Weak	C=C stretch (Aromatic ring)
~1220	Medium	C-N stretch
~750, ~690	Strong	C-H bend (Monosubstituted benzene)


Expert Interpretation: The broad and strong absorption in the $3000\text{-}2700\text{ cm}^{-1}$ region is a hallmark of the N-H^+ stretching vibration of the tertiary ammonium salt. The strong, sharp peak around 1685 cm^{-1} is indicative of the carbonyl (C=O) stretching of an aryl ketone. The conjugation of the carbonyl group with the aromatic ring slightly lowers the stretching frequency compared to a non-conjugated ketone. The characteristic absorptions for the aromatic C=C stretching and the out-of-plane C-H bending vibrations confirm the presence of a monosubstituted benzene ring.

Experimental Protocol for FTIR Data Acquisition (KBr Pellet Method)

Step-by-Step Methodology:

- Sample Preparation: Grind a small amount (1-2 mg) of **3-(Dimethylamino)propiophenone hydrochloride** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
- Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.
- Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.
- Data Analysis: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the characteristic absorption peaks.

Workflow for IR Spectroscopy

[Click to download full resolution via product page](#)

Caption: Workflow for Infrared (IR) Spectroscopy.

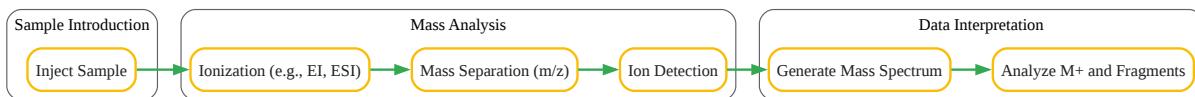
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and deduce its structure. For **3-(Dimethylamino)propiophenone**, the mass spectrum will show the molecular ion and characteristic fragment ions.

Table 4: Key Mass Spectrometry Data

m/z	Relative Intensity	Assignment
177	Moderate	[M] ⁺ (Molecular ion of the free base)
105	High	[C ₆ H ₅ CO] ⁺ (Benzoyl cation)
77	Moderate	[C ₆ H ₅] ⁺ (Phenyl cation)
58	Very High (Base Peak)	[CH ₂ =N(CH ₃) ₂] ⁺

Expert Interpretation: The molecular ion peak for the free base (C₁₁H₁₅NO) is observed at m/z 177. The most prominent fragmentation pathway involves the cleavage of the bond between the alpha and beta carbons relative to the carbonyl group, leading to the formation of the stable benzoyl cation at m/z 105. Further fragmentation of the benzoyl cation can result in the phenyl cation at m/z 77. The base peak at m/z 58 corresponds to the resonance-stabilized iminium ion


$[\text{CH}_2=\text{N}(\text{CH}_3)_2]^+$, which is a very characteristic fragment for compounds containing a dimethylaminomethyl group.

Experimental Protocol for Mass Spectrometry Data Acquisition

Step-by-Step Methodology:

- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- **Ionization:** Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for volatile compounds and typically induces significant fragmentation. Electrospray Ionization (ESI) is a softer ionization technique suitable for the hydrochloride salt, which would likely show the protonated molecule of the free base $[\text{M}+\text{H}]^+$ at m/z 178.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .
- **Data Interpretation:** Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with the expected fragmentation based on the known structure.

Workflow for Mass Spectrometry

[Click to download full resolution via product page](#)

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion

The spectroscopic data presented in this guide provides a robust and multi-faceted characterization of **3-(Dimethylamino)propiophenone**. The combined insights from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry create a unique spectroscopic fingerprint that is indispensable for its identification and quality assessment in research and development settings. By understanding the correlation between the molecular structure and the spectroscopic data, scientists can confidently utilize this important synthetic intermediate in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 3-(Dimethylamino)propiophenone hydrochloride | 879-72-1 [smolecule.com]
- 2. 3-(ジメチルアミノ)プロピオフェノン 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-(Dimethylamino)propiophenone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583344#spectroscopic-data-of-3-dimethylamino-propiophenone-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com